2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Synthetic Methodology Process Chemistry Building Block Synthesis

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (CAS 1036383-28-4, MF: C9H10ClFO2, MW: 204.63) is a halogenated aromatic ether featuring a benzene ring substituted with chlorine at the 2-position, fluorine at the 4-position, and a 2-methoxyethoxy group at the 1-position. This substitution pattern produces a building block with moderate polarity (calculated LogP = 2.50, topological polar surface area = 18.46 Ų) and enables a documented high-yield synthetic route (98%) from 2-chloro-4-fluoro-phenol and 1-bromo-2-methoxy-ethane under mild conditions.

Molecular Formula C9H10ClFO2
Molecular Weight 204.62 g/mol
CAS No. 1036383-28-4
Cat. No. B1612681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
CAS1036383-28-4
Molecular FormulaC9H10ClFO2
Molecular Weight204.62 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C(C=C1)F)Cl
InChIInChI=1S/C9H10ClFO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3
InChIKeyRXENEGBURNHZNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (CAS 1036383-28-4) Procurement Overview: A Versatile Ortho-Chloro Para-Fluoro Building Block


2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (CAS 1036383-28-4, MF: C9H10ClFO2, MW: 204.63) is a halogenated aromatic ether featuring a benzene ring substituted with chlorine at the 2-position, fluorine at the 4-position, and a 2-methoxyethoxy group at the 1-position. This substitution pattern produces a building block with moderate polarity (calculated LogP = 2.50, topological polar surface area = 18.46 Ų) [1] and enables a documented high-yield synthetic route (98%) from 2-chloro-4-fluoro-phenol and 1-bromo-2-methoxy-ethane under mild conditions . The compound serves as an intermediate in medicinal chemistry programs—specifically as a precursor in the synthesis of N-ethyl-N-(2-methoxyethyl)pyrimidin-2-amine derivatives claimed as antiviral agents [2]—and finds application in materials science for the preparation of fluorinated liquid crystals [3].

Why Generic Substitution Fails: Positional Specificity and Procurement Risks for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene


Attempting to substitute 2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene with a generic halogenated phenyl ether—even one sharing the same molecular formula—carries substantial risk. The compound's positional isomer, 2-chloro-1-fluoro-4-(2-methoxyethoxy)benzene (CAS 1851640-09-9), exhibits a markedly different substitution pattern (chloro at 2, fluoro at 1, ether at 4) that fundamentally alters its electronic distribution, steric accessibility, and resultant reactivity profile . In the context of the Roche antiviral program (WO2021/156787), the specific 2-chloro-4-fluoro-1-(2-methoxyethoxy) substitution is explicitly required as the synthetic intermediate; any deviation in halogen or ether positioning would disrupt the downstream synthetic pathway and compromise the structural integrity of the final heteroaryl compound [1]. Procurement without verifying exact CAS registry (1036383-28-4) against these positional isomers creates a direct liability in medicinal chemistry workflows where regiochemical precision is non-negotiable.

Quantitative Evidence Guide for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene: Comparative Data for Procurement Decisions


Synthetic Yield Efficiency: 98% Yield Under Mild Alkylation Conditions

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene is synthesized from 2-chloro-4-fluoro-phenol and 1-bromo-2-methoxy-ethane in acetonitrile with potassium carbonate at 80°C for 12 hours, achieving a 98% isolated yield after chromatographic purification . This yield substantially exceeds that typically reported for analogous O-alkylation reactions of halogenated phenols with 2-methoxyethyl halides, where yields frequently range from 65% to 85% due to competing elimination pathways and lower nucleophilicity of the phenol oxygen [1].

Synthetic Methodology Process Chemistry Building Block Synthesis

Medicinal Chemistry Utility: Validated Intermediate in Roche Antiviral Program

WO2021/156787 (F. Hoffmann-La Roche AG) explicitly employs 2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene as a key intermediate in the synthesis of N-ethyl-N-(2-methoxyethyl)pyrimidin-2-amine derivatives claimed as antiviral agents [1]. The compound's specific 2-chloro-4-fluoro substitution pattern is essential to the final heteroaryl architecture; the patent does not describe alternative halogen patterns or ether chain lengths as functionally equivalent. In contrast, the positional isomer 2-chloro-1-fluoro-4-(2-methoxyethoxy)benzene (CAS 1851640-09-9) is not cited in this pharmaceutical patent context and lacks documented validation in comparable medicinal chemistry programs .

Medicinal Chemistry Antiviral Agents Drug Discovery Intermediate

Physicochemical Profile: LogP and PSA Values Inform Solubility and Permeability Predictions

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene exhibits a calculated partition coefficient (LogP) of 2.50 and a topological polar surface area (TPSA) of 18.46 Ų [1]. These values position the compound in the moderately lipophilic range, indicating good organic solvent solubility while retaining sufficient polarity for handling in standard laboratory conditions. By comparison, the positional isomer 2-chloro-1-fluoro-4-(2-methoxyethoxy)benzene has a predicted boiling point of 268.2±30.0°C and density of 1.211±0.06 g/cm³, but comprehensive LogP and PSA values are not uniformly documented across sources, limiting direct comparative assessment .

Physicochemical Properties Lipophilicity Drug Design ADME

Ecotoxicity Baseline: Phytotoxic Activity Data for Environmental Risk Assessment

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene has been evaluated for phytotoxic activity against the autotrophic green alga Scenedesmus acutus. The compound exhibited a growth inhibition EC50 of 831.76 nM and a chlorophyll production inhibition EC50 of 1513.56 nM under autotrophic conditions [1]. These data originate from a large-scale crop protection bioassay dataset and provide a quantitative baseline for environmental hazard characterization. Comparative ecotoxicity data for structurally similar halogenated phenyl ethers (e.g., positional isomers or non-halogenated analogs) are not available in the same standardized assay format, precluding direct quantitative comparison but establishing this compound as one of the few in its class with publicly available aquatic toxicity benchmarks [2].

Ecotoxicology Environmental Safety Agrochemical Research Risk Assessment

Materials Science Application: Documented Utility in Fluorinated Liquid Crystal Synthesis

Derivatives of 2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene have been explored for the synthesis of fluorinated liquid crystals, with studies focusing on their photoresponsive behavior and UV stability [1]. The presence of the electron-withdrawing fluoro and chloro substituents, combined with the flexible 2-methoxyethoxy side chain, contributes to the mesomorphic properties required for liquid crystalline phases. In contrast, non-fluorinated phenyl ethers typically lack the dipole moment and polarizability characteristics necessary for comparable liquid crystal performance, while alternative fluorinated building blocks with different substitution patterns may exhibit divergent phase transition temperatures [2].

Materials Science Liquid Crystals Fluorinated Compounds Optoelectronics

Optimal Research and Industrial Application Scenarios for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene Procurement


Medicinal Chemistry: Antiviral Drug Discovery Intermediate

Procure 2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene for use as a key synthetic intermediate in heteroaryl compound synthesis, as validated by WO2021/156787 (F. Hoffmann-La Roche AG) for N-ethyl-N-(2-methoxyethyl)pyrimidin-2-amine antiviral agents. The compound's specific 2-chloro-4-fluoro substitution pattern is essential to the final pharmacophore architecture and cannot be substituted with positional isomers such as CAS 1851640-09-9 without compromising synthetic fidelity [1]. The documented 98% synthetic yield from 2-chloro-4-fluoro-phenol provides confidence in downstream coupling efficiency and reduces material waste in iterative medicinal chemistry campaigns .

Materials Science: Fluorinated Liquid Crystal Precursor

Utilize 2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene as a building block for the synthesis of fluorinated liquid crystals with tailored photoresponsive behavior and UV stability [2]. The electron-withdrawing chloro and fluoro substituents confer the requisite dipole moment for mesophase formation, while the 2-methoxyethoxy side chain modulates molecular flexibility and phase transition characteristics. This compound is particularly suited for optoelectronic materials research where fine control over liquid crystalline properties is required, and where non-fluorinated or differently substituted phenyl ethers would fail to achieve the desired electro-optical performance [3].

Agrochemical Research: Environmental Fate and Phytotoxicity Screening

Employ 2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene in agrochemical discovery programs requiring baseline ecotoxicity characterization. The compound's documented phytotoxic activity against Scenedesmus acutus (growth EC50 = 831.76 nM; chlorophyll EC50 = 1513.56 nM) provides a quantifiable reference point for structure-activity relationship (SAR) studies aimed at optimizing crop protection agents or understanding the environmental impact of halogenated aromatic ethers [4]. The availability of standardized aquatic toxicity data distinguishes this compound from many structurally related building blocks that lack comparable environmental hazard characterization [5].

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